molecular formula C15H16N2O2 B2525660 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 40051-97-6

4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2525660
CAS No.: 40051-97-6
M. Wt: 256.305
InChI Key: PSSPIUBGKZPKGC-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features both an oxazolone and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of an azepane derivative with a phenyl-substituted oxazolone precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and may require a solvent like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized oxazolone derivatives.

    Reduction: Reduced oxazolone compounds.

    Substitution: Substituted phenyl or oxazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The oxazolone ring can participate in hydrogen bonding and other interactions, while the azepane ring may provide additional binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2Z)-azepan-2-ylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one
  • 4-[(2Z)-azepan-2-ylidene]-2-ethyl-4,5-dihydro-1,3-oxazol-5-one
  • 4-[(2Z)-azepan-2-ylidene]-2-propyl-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to its methyl, ethyl, or propyl counterparts. This structural feature may also influence its interaction with biological targets, potentially leading to distinct biological activities.

Properties

IUPAC Name

2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15-13(12-9-5-2-6-10-16-12)17-14(19-15)11-7-3-1-4-8-11/h1,3-4,7-8,18H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBHBDHMCIUTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)C2=C(OC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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